2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol
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Overview
Description
2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol is a chemical compound with the molecular formula C14H16O3 and a molecular weight of 232.28 g/mol . It is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further connected to a propane-1,3-diol moiety. This compound is typically found as a white to yellow solid and is stored at temperatures between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol involves several steps, starting with the preparation of the naphthalene derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols or naphthalenes .
Scientific Research Applications
2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The methoxy group and naphthalene ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(6-Methoxynaphthalen-2-yl)propan-2-one: This compound shares a similar naphthalene structure but differs in the position of the methoxy group and the presence of a ketone group.
2-Methoxyphenyl 2-(6-methoxynaphthalen-2-yl): Another related compound with a methoxy group on the naphthalene ring, but with different substituents.
Uniqueness
2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a methoxy-naphthalene core with a propane-1,3-diol moiety makes it a valuable compound for various applications .
Properties
IUPAC Name |
2-(6-methoxynaphthalen-1-yl)propane-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-17-12-5-6-14-10(7-12)3-2-4-13(14)11(8-15)9-16/h2-7,11,15-16H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIRKFSLLJQYOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC=C2)C(CO)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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